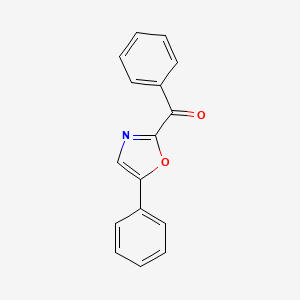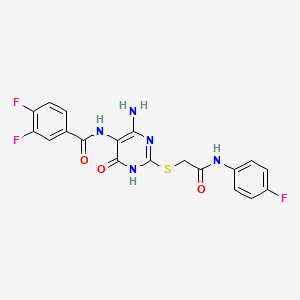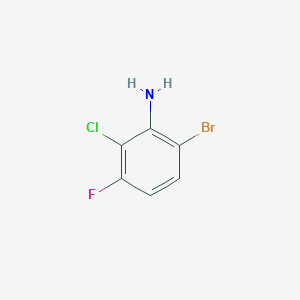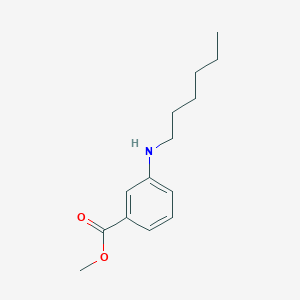
Collagenase-Chromophore-SubstrateComponent A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagenase-Chromophore-SubstrateComponent A is a synthetic enzyme substrate used primarily for the quantitative determination of collagenase activity. It is a high-purity chemical compound with the molecular formula C₃₈H₅₂N₁₀O₈·2H₂O and a molecular weight of 812.91 g/mol . This compound is specifically designed to be cleaved by collagenase enzymes, making it a valuable tool in various biochemical and medical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Collagenase-Chromophore-SubstrateComponent A is synthesized through a series of peptide coupling reactions. The key steps involve the coupling of 4-Phenylazobenzyloxycarbonyl (Pz) with Proline (Pro), Leucine (Leu), Glycine (Gly), and D-Arginine (D-Arg) residues. The final product is obtained as a dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS) followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Collagenase-Chromophore-SubstrateComponent A primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by collagenase enzymes between the leucine and glycine residues .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH of 7.1 and a temperature of 25°C. Common reagents used in these reactions include Tris-HCl buffer, methanol, calcium chloride, and citric acid .
Major Products Formed
The enzymatic cleavage of this compound results in the formation of two major products: the orange-yellow acylpeptide 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and the colorless tripeptide Glycine-Proline-D-Arginine (Gly-Pro-D-Arg) .
Applications De Recherche Scientifique
Collagenase-Chromophore-SubstrateComponent A is widely used in scientific research due to its specificity and sensitivity in detecting collagenase activity. Some of its key applications include:
Mécanisme D'action
Collagenase-Chromophore-SubstrateComponent A exerts its effects by being specifically cleaved by collagenase enzymes. The cleavage occurs between the leucine and glycine residues, resulting in the formation of distinct peptide fragments. This enzymatic activity can be quantitatively measured using spectrophotometric methods, providing valuable insights into the activity and regulation of collagenase enzymes .
Comparaison Avec Des Composés Similaires
Collagenase-Chromophore-SubstrateComponent A is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable cleavage products. Similar compounds include other collagenase substrates such as 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and various matrix metalloproteinase (MMP) substrates . this compound stands out due to its high sensitivity and specificity, making it a preferred choice for quantitative collagenase determination .
Propriétés
Formule moléculaire |
C38H52N10O8 |
|---|---|
Poids moléculaire |
776.9 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1 |
Clé InChI |
WLJYNHBZKOQNNI-ROFHDCNCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)




![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)







